4-[(Dimethylphosphoryl)methyl]piperidine
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Overview
Description
4-[(Dimethylphosphoryl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylphosphoryl)methyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylphosphoryl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of piperidine derivatives with reduced phosphorus content.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(Dimethylphosphoryl)methyl]piperidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Dimethylphosphoryl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Dimethylphosphoryl)methyl]piperidine-4-carboxylic acid hydrochloride
- Methyl 4-(dimethylphosphoryl)piperidine-1-carboxylate
- 4-Piperidino-Piperidine
Uniqueness
4-[(Dimethylphosphoryl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18NOP |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
4-(dimethylphosphorylmethyl)piperidine |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
BEIGUDKHIFPCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CC1CCNCC1 |
Origin of Product |
United States |
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